molecular formula C16H13N5O4 B2911029 N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1396847-94-1

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2911029
CAS No.: 1396847-94-1
M. Wt: 339.311
InChI Key: DRMCYAVCQKHJQR-UHFFFAOYSA-N
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Description

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic compound featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety linked via a carboxamide group to a phenyl ring substituted with a 4-methyl-5-oxotetrazole unit.

Properties

IUPAC Name

N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O4/c1-20-16(23)21(19-18-20)12-5-3-11(4-6-12)17-15(22)10-2-7-13-14(8-10)25-9-24-13/h2-8H,9H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMCYAVCQKHJQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The phenyl group is then introduced via electrophilic aromatic substitution reactions. The final step involves the formation of the benzo[d][1,3]dioxole moiety through a series of condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as inhibiting enzyme activity or modulating receptor signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared functional groups, such as the benzo[d][1,3]dioxole carboxamide, tetrazole, or other heterocyclic systems. Key comparisons include:

Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight Key Substituents Heterocyclic Core
Target Compound C₁₇H₁₄N₄O₄* 338.32 g/mol 4-Methyltetrazole, benzo[d][1,3]dioxole Tetrazole, benzodioxole
N-(4-(4-(2-methoxyethyl)-5-oxotetrazol-1-yl)phenyl)-5-methylisoxazole-3-carboxamide C₁₅H₁₆N₆O₄ 344.33 g/mol 2-Methoxyethyltetrazole, 5-methylisoxazole Tetrazole, isoxazole
1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzoyl)thiazol-2-yl)cyclopropanecarboxamide C₂₃H₁₉N₃O₄S 433.48 g/mol Cyclopropanecarboxamide, 4-methylbenzoylthiazole Thiazole, benzodioxole
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzo[d][1,3]dioxole-5-carboxamide C₂₂H₂₂N₂O₅ 394.4 g/mol Oxazepinone, allyl group Oxazepine, benzodioxole

*Estimated based on structural analysis.

Key Observations :

  • The target compound has a lower molecular weight compared to thiazole- and oxazepine-containing analogs, likely due to the absence of bulky substituents (e.g., cyclopropane in ).
  • The benzo[d][1,3]dioxole moiety is conserved across multiple analogs, suggesting its role in enhancing lipophilicity and membrane permeability .
Pharmacological Implications

While direct activity data for the target compound are unavailable, inferences can be drawn from related structures:

  • Tetrazole-Containing Compounds: Tetrazoles are known to inhibit enzymes such as angiotensin-converting enzyme (ACE) or modulate ion channels. The methyl substituent may reduce metabolic degradation compared to unsubstituted tetrazoles .
  • Benzo[d][1,3]dioxole Derivatives : This group is prevalent in CNS-active compounds (e.g., paroxetine) due to its resistance to oxidative metabolism .
  • Thiazole/Oxazepine Analogs : These heterocycles are associated with anti-inflammatory and anticancer activities. The absence of such cores in the target compound may narrow its therapeutic scope .
Computational and Analytical Data
  • Spectroscopy : NMR data for analogs (e.g., compound 83 in ) show characteristic signals for the benzodioxole OCH₂O group (δ ~6.03 ppm) and carboxamide NH (δ ~11.92 ppm) . Similar patterns are expected for the target compound.
  • Software Tools : Programs like SHELX and ORTEP-3 are widely used for crystallographic analysis, while Multiwfn aids in electronic structure analysis, which could predict reactivity or binding modes.

Biological Activity

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in various fields.

Compound Structure and Synthesis

The molecular formula of this compound is C17H14N6O4C_{17}H_{14}N_{6}O_{4}, indicating a composition of carbon, hydrogen, nitrogen, and oxygen atoms. The compound features a tetrazole ring , which is known for its diverse biological activities, linked to a benzo[d][1,3]dioxole moiety and a carboxamide group . The synthesis typically involves multi-step organic reactions that ensure the structural integrity of the compound .

Antimicrobial Properties

Research indicates that compounds with similar tetrazole structures exhibit significant antimicrobial activities. This compound has been studied for its potential to inhibit microbial growth. Preliminary studies suggest that it may display activity against various bacterial strains due to its ability to interact with cellular targets .

Compound NameStructure FeaturesBiological Activity
2-chloro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamideSimilar tetrazole structureAntimicrobial
N-(1-benzyl)-N'-phenylureaUrea instead of amideHerbicidal
3-amino-N-(4-chlorophenyl)-2-thiazolidinoneThiazolidinone ringAnticancer

The unique combination of functional groups in this compound may allow for a dual activity as both an antimicrobial and anti-inflammatory agent , making it a valuable candidate for further research .

The exact mechanisms through which this compound exerts its biological effects remain largely unexplored. However, it is hypothesized that the compound interacts with specific enzymes or receptors within biological systems. Such interactions could lead to the modulation of various signaling pathways involved in inflammation and microbial resistance .

Case Studies and Research Findings

While comprehensive studies specifically targeting this compound are scarce, related compounds have shown significant promise in preclinical models:

  • Antimicrobial Activity : A study demonstrated that similar tetrazole derivatives exhibited effective inhibition against Escherichia coli and Staphylococcus aureus at concentrations as low as 0.052 mg/mL .
  • Anti-cancer Potential : Research on benzoxazepine derivatives has shown cytotoxic effects against solid tumor cell lines with varying degrees of efficacy .

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